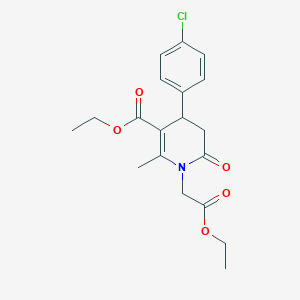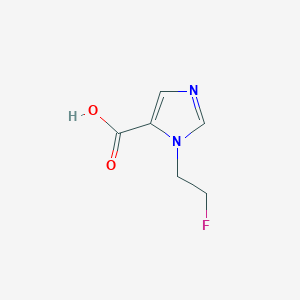![molecular formula C12H6ClN3O4S B3003146 N-(4-chlorobenzo[d]thiazol-7-yl)-5-nitrofuran-2-carboxamide CAS No. 941961-79-1](/img/structure/B3003146.png)
N-(4-chlorobenzo[d]thiazol-7-yl)-5-nitrofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorobenzo[d]thiazol-7-yl)-5-nitrofuran-2-carboxamide, commonly known as nitazoxanide, is a broad-spectrum antiparasitic and antiviral drug. It was first approved by the US Food and Drug Administration (FDA) in 2002 for the treatment of diarrhea caused by Cryptosporidium parvum and Giardia lamblia in children and adults. Nitazoxanide has since been found to have potential therapeutic applications against a range of viral infections, including influenza, hepatitis B and C, and respiratory syncytial virus (RSV).
Wirkmechanismus
The exact mechanism of action of nitazoxanide is not fully understood. It is believed to work by interfering with the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme, which is essential for the energy metabolism of anaerobic organisms, including parasites. Nitazoxanide has also been shown to inhibit the replication of a number of viruses by targeting various stages of the viral life cycle, including viral entry, replication, and assembly.
Biochemical and Physiological Effects:
Nitazoxanide has been shown to have a low toxicity profile and is generally well-tolerated. It is rapidly absorbed after oral administration and has a half-life of approximately 12 hours. Nitazoxanide is metabolized in the liver and excreted in the urine and feces. It has been shown to have minimal drug interactions and does not require dose adjustments in patients with renal or hepatic impairment.
Vorteile Und Einschränkungen Für Laborexperimente
Nitazoxanide has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive. It has a broad-spectrum of activity against both parasites and viruses, making it a useful tool for studying a range of infectious diseases. However, nitazoxanide has some limitations for use in laboratory experiments. It has low solubility in water, which can make it difficult to formulate for in vivo studies. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on nitazoxanide. One area of interest is the development of new formulations of nitazoxanide with improved solubility and bioavailability. Another area of interest is the exploration of nitazoxanide as a potential treatment for emerging viral infections, such as COVID-19. Nitazoxanide has been shown to have activity against SARS-CoV-2 in vitro, and clinical trials are currently underway to evaluate its efficacy in treating COVID-19. Finally, there is interest in exploring the immunomodulatory effects of nitazoxanide and its potential use as an adjuvant therapy for infectious diseases. Overall, nitazoxanide has the potential to be a valuable tool for the treatment and prevention of a range of infectious diseases.
Synthesemethoden
Nitazoxanide is synthesized by the reaction of 5-nitro-2-furoic acid with 4-chloro-5-methylthiobenzimidazole in the presence of phosphorus oxychloride. The resulting intermediate product is then reacted with ammonia to form nitazoxanide. The chemical structure of nitazoxanide is shown below:
Wissenschaftliche Forschungsanwendungen
Nitazoxanide has been extensively studied for its antiparasitic and antiviral activities. It has been shown to be effective against a range of parasites, including Cryptosporidium parvum, Giardia lamblia, Entamoeba histolytica, and Blastocystis hominis. Nitazoxanide has also demonstrated antiviral activity against a number of viruses, including influenza A and B, hepatitis B and C, and RSV. In addition, nitazoxanide has been shown to have immunomodulatory effects, which may contribute to its antiviral activity.
Eigenschaften
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-7-yl)-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClN3O4S/c13-6-1-2-7(11-10(6)14-5-21-11)15-12(17)8-3-4-9(20-8)16(18)19/h1-5H,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTDZOMYVFDECY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1NC(=O)C3=CC=C(O3)[N+](=O)[O-])SC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,3-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B3003063.png)
![6-(2-methoxyethyl)-2-((3-(trifluoromethyl)benzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B3003064.png)

![1-[(3-nitro-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B3003066.png)
![8-Azaspiro[4.5]decan-7-one](/img/structure/B3003068.png)
![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B3003070.png)
![1-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]benzotriazole](/img/structure/B3003073.png)
![2-methoxy-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B3003074.png)

![N-(3-chloro-4-methoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3003076.png)


![1-[4-[3-(Pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B3003080.png)
![2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B3003081.png)